N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
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Overview
Description
N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the annulation of a triazole ring to a pyrimidine ring. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases, followed by condensation with hydrazides under mild oxidation conditions using iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used as a CDK2 inhibitor.
Uniqueness
N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of sec-butyl and p-tolyl groups enhances its lipophilicity and may improve its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
5-N-butan-2-yl-7-N-(4-methylphenyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7/c1-4-10(3)16-15-18-13(12-14(19-15)21-22-20-12)17-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H3,16,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXRMEXXWIDWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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